molecular formula C9H14N2O4 B11719103 Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate CAS No. 124842-29-1

Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate

Cat. No.: B11719103
CAS No.: 124842-29-1
M. Wt: 214.22 g/mol
InChI Key: ADNLCKRUARJETQ-YFKPBYRVSA-N
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Description

Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidinone ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method includes the use of tert-butyl carbamate and a pyrrolidinone derivative in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and then allowed to warm to room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by controlling reaction parameters such as temperature and flow rates . The use of microreactors can enhance the yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium carbonate (K2CO3) are commonly used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.

    Catalysts: Palladium catalysts are often employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield N-aryl carbamates, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions . Additionally, the pyrrolidinone ring can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate is unique due to its combination of a carbamate group with a pyrrolidinone ring. This structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility as a protecting group for amines further distinguish it from other similar compounds.

Properties

CAS No.

124842-29-1

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)/t5-/m0/s1

InChI Key

ADNLCKRUARJETQ-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)NC1=O

Origin of Product

United States

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